molecular formula C9H17NO2 B2933544 3-(piperidin-4-yl)oxolan-3-ol CAS No. 2445786-49-0

3-(piperidin-4-yl)oxolan-3-ol

Cat. No.: B2933544
CAS No.: 2445786-49-0
M. Wt: 171.24
InChI Key: KHQFRMKKHNJMGK-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)oxolan-3-ol is a heterocyclic organic compound that features both a piperidine and an oxolane ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the oxolane ring is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-piperidone with ethylene glycol under acidic conditions to form the oxolane ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Piperidin-4-yl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in 3-(piperidin-4-yl)oxolan-3-ol.

    Oxolane: A five-membered ring containing one oxygen atom, similar to the oxolane ring in this compound.

    4-Piperidone: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of both piperidine and oxolane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-piperidin-4-yloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(3-6-12-7-9)8-1-4-10-5-2-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFRMKKHNJMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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